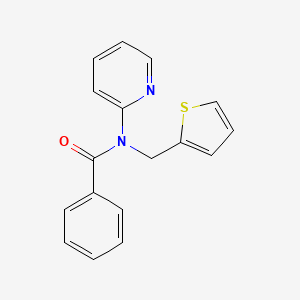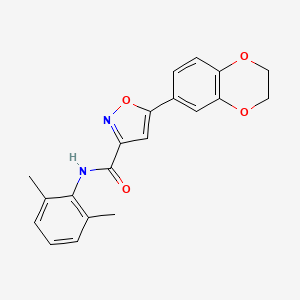![molecular formula C20H16ClN3S B11339412 N-(2-chlorobenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11339412.png)
N-(2-chlorobenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-氯苄基)-5-(4-甲基苯基)噻吩并[2,3-d]嘧啶-4-胺属于噻吩并嘧啶类化合物。 这些化合物以其多样的生物活性而闻名,包括抗肿瘤、抗菌和抗炎特性 。 该化合物的独特结构,包括噻吩并[2,3-d]嘧啶核心,使其成为药物化学和药物开发领域的关注对象 .
准备方法
合成路线和反应条件
N-(2-氯苄基)-5-(4-甲基苯基)噻吩并[2,3-d]嘧啶-4-胺的合成通常涉及多步有机反应。 . 合成的关键步骤可能包括:
环化反应: 通过适当前体的环化形成噻吩并[2,3-d]嘧啶核心。
取代反应: 通过亲核取代反应引入 2-氯苄基和 4-甲基苯基基团。
纯化: 使用重结晶或色谱等技术纯化最终产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。 优化反应条件,如温度、压力和溶剂选择,对于最大限度地提高产量和纯度至关重要。 连续流动化学和自动化合成平台也可以用来提高效率和可扩展性 .
化学反应分析
反应类型
N-(2-氯苄基)-5-(4-甲基苯基)噻吩并[2,3-d]嘧啶-4-胺可以进行各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的亚砜或砜。
还原: 还原反应可以修饰噻吩并[2,3-d]嘧啶核心或取代基团。
取代: 亲核或亲电取代反应可以引入新的官能团。
常用试剂和条件
氧化: 在温和条件下使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等试剂。
取代: 在适当条件下使用卤化剂、亲核试剂或亲电试剂。
主要产品
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生亚砜或砜,而取代反应可以引入各种官能团,从而增强化合物的生物活性 .
科学研究应用
N-(2-氯苄基)-5-(4-甲基苯基)噻吩并[2,3-d]嘧啶-4-胺有几个科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其抗肿瘤、抗菌和抗炎特性.
工业: 用于开发新材料或作为化学制造中的前体.
作用机制
N-(2-氯苄基)-5-(4-甲基苯基)噻吩并[2,3-d]嘧啶-4-胺的作用机制涉及它与特定分子靶标的相互作用。 例如,它可能抑制参与疾病途径的酶或调节受体。 该化合物的结构使其能够与活性位点或变构位点结合,从而影响靶分子的功能 。 关于其结合亲和力、选择性和下游效应的详细研究对于了解其治疗潜力至关重要 .
相似化合物的比较
类似化合物
噻吩并[3,2-d]嘧啶衍生物: 这些化合物具有类似的核心结构,并表现出可比的生物活性.
噻吩并[2,3-d]嘧啶衍生物: 具有不同取代基的变体,可能改变其药理学特性.
独特性
N-(2-氯苄基)-5-(4-甲基苯基)噻吩并[2,3-d]嘧啶-4-胺由于其特殊的取代基而脱颖而出,这些取代基赋予了其独特的生物学特性。 它结合了 2-氯苄基和 4-甲基苯基基团,与其他噻吩并嘧啶衍生物相比,提高了其效力和选择性 .
属性
分子式 |
C20H16ClN3S |
|---|---|
分子量 |
365.9 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H16ClN3S/c1-13-6-8-14(9-7-13)16-11-25-20-18(16)19(23-12-24-20)22-10-15-4-2-3-5-17(15)21/h2-9,11-12H,10H2,1H3,(H,22,23,24) |
InChI 键 |
AWEMPPCATVQKKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-methylpropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11339332.png)
![N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzenesulfonamide](/img/structure/B11339340.png)
![2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-5-methyl-1H-benzimidazole](/img/structure/B11339346.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11339347.png)
![N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B11339352.png)

![N-(2,5-dimethoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11339372.png)
![N-(3,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339374.png)
![2-(4-ethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11339384.png)
![N-[2-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-4-methylphenyl]propanamide](/img/structure/B11339391.png)
![2-ethyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11339399.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-ethoxybenzamide](/img/structure/B11339406.png)
![N-[5,7-bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide](/img/structure/B11339409.png)

